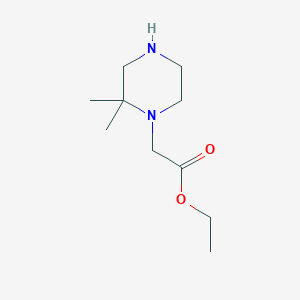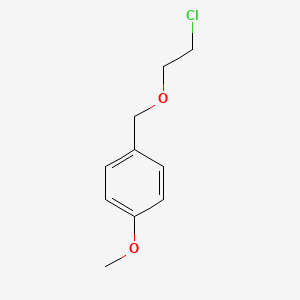
2-(2,6-Dibromopyridin-4-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dibromopyridin-4-yl)propan-2-ol is an organic compound that belongs to the class of pyridines. It is characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring and a hydroxyl group attached to the propan-2-ol moiety. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-pyridinol to obtain 2,6-dibromo-4-pyridinol, which is then reacted with acetone under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of 2-(2,6-Dibromopyridin-4-yl)propan-2-ol follows similar synthetic routes but on a larger scale. The process involves the use of brominating agents and controlled reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dibromopyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atoms can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of 2-(2,6-dibromopyridin-4-yl)propan-2-one.
Reduction: Formation of 2-(2,6-dihydropyridin-4-yl)propan-2-ol.
Substitution: Formation of 2-(2,6-dibromopyridin-4-yl)propan-2-amine or 2-(2,6-dibromopyridin-4-yl)propan-2-thiol.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dibromopyridin-4-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dibromopyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromopyridin-2-yl)propan-2-ol: Similar structure but with only one bromine atom.
2-(2-Bromopyridin-4-yl)propan-2-ol: Similar structure but with bromine at a different position.
2-(6-Bromo-2-pyridyl)-2-propanol: Similar structure but with bromine at the 6 position only.
Uniqueness
The combination of bromine atoms and the hydroxyl group provides distinct chemical properties that are not observed in similar compounds .
Eigenschaften
Molekularformel |
C8H9Br2NO |
|---|---|
Molekulargewicht |
294.97 g/mol |
IUPAC-Name |
2-(2,6-dibromopyridin-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H9Br2NO/c1-8(2,12)5-3-6(9)11-7(10)4-5/h3-4,12H,1-2H3 |
InChI-Schlüssel |
IDANPKODMMCXSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=NC(=C1)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-(2-methoxyquinolin-6-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate](/img/structure/B13873741.png)

![4-[(2-Methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid](/img/structure/B13873759.png)

![[2-(Tert-butylsulfonylamino)phenyl]boronic acid](/img/structure/B13873767.png)
![2-(3,5-Dichlorophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13873772.png)
![4-[5-(2-methylpropyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13873785.png)


![6-Bromo-2-chloro-3-[2-(6-ethylpyrimidin-4-yl)prop-1-enyl]quinoline](/img/structure/B13873803.png)
![tert-butyl 4-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine-1-carboxylate](/img/structure/B13873806.png)
![Tert-butyl 4-[3-(4-nitrophenyl)propyl]piperidine-1-carboxylate](/img/structure/B13873809.png)
![methyl 8-(dimethylamino)-2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13873813.png)
